molecular formula C12H17BrO B2517171 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol CAS No. 1250608-12-8

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

Cat. No. B2517171
M. Wt: 257.171
InChI Key: VMEIUKZONFDIJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves the reaction of brominated phenyl groups with other organic moieties. For example, in one study, an organic nonlinear optical material was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in the presence of sodium hydroxide in ethanol . This suggests that the synthesis of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol could potentially be achieved through a similar reaction pathway, using appropriate precursors and conditions tailored to the desired alcohol functional group.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using spectroscopic methods and density functional theory (DFT) calculations. For instance, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, and its molecular structure was calculated using DFT . This indicates that the molecular structure of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol could be analyzed using similar techniques to provide detailed information about its geometry and electronic structure.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, often facilitated by the bromine atom, which is a good leaving group. The papers do not provide specific reactions for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, but studies on similar compounds can offer insights into potential reactivity. For example, the presence of a bromine atom adjacent to a phenyl ring can enable electrophilic aromatic substitution reactions or coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be characterized using a range of techniques. Vibrational spectroscopy, such as FT-IR and Raman, can provide information on the functional groups present . The presence of a bromine atom can influence the compound's density, melting point, and boiling point. Additionally, the compound's stability and reactivity can be inferred from thermal degradation studies, as seen in the thermogravimetric analysis (TGA) of a related compound .

Scientific Research Applications

Chemical Synthesis and Structural Analysis 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol serves as a precursor or intermediate in various chemical synthesis processes. For instance, its structural analogs and derivatives have been synthesized for studying their chemical properties and structural composition. Examples include the synthesis of organohalogen compounds, where the reactivity of similar brominated compounds under different conditions was studied, revealing insights into the formation of dibromo and bromochloro derivatives (Said & Tipping, 1972). Similarly, the synthesis and structural analysis of compounds like 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide have contributed to understanding the molecular structure, demonstrating the importance of brominated compounds in structural chemistry (Mazhar-ul-Haque et al., 1981).

Catalysis and Reaction Mechanism Studies The compound and its related analogs are also studied for their role in catalysis and reaction mechanisms. The behavior of similar brominated compounds in the presence of catalysts has been explored to understand reaction pathways and mechanisms. For example, studies have looked at the catalysis by hydrogen halides in the gas phase involving dimethylbutanols, shedding light on the decomposition and reaction rates of these compounds (Johnson & Stimson, 1968).

Material Science and Polymer Chemistry In material science and polymer chemistry, the derivatives of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol are valuable for synthesizing and modifying materials. The compound's structural characteristics make it suitable for creating polymers with specific properties. For example, the synthesis of Neotame, a sweetening agent, involves intermediates like 3,3-dimethylbutanol, showcasing the compound's utility in creating commercially significant materials (Tanielyan & Augustine, 2012).

Pharmaceutical Research and Drug Development While avoiding specifics on drug use and dosage, it's notable that the structural features of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol and its derivatives make them significant in pharmaceutical research. The synthesis and study of novel brominated compounds contribute to understanding their potential therapeutic effects, as seen in the anti-proliferative effects of certain phosphorus heterocycles or phospha sugars on cell lines (Yamada et al., 2010).

Safety And Hazards

This would involve assessing the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve proposing further studies that could be conducted to learn more about the compound, such as investigating its potential uses or developing more efficient synthesis methods.


properties

IUPAC Name

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEIUKZONFDIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

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